molecular formula C17H18ClNO3 B5695900 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B5695900
M. Wt: 319.8 g/mol
InChI Key: IVURZYOAEFKQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates various metabolic pathways. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the α subunit, leading to increased phosphorylation and activation of AMPK. Activated AMPK then regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects
2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in adipocytes, hepatocytes, and skeletal muscle cells. 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide also stimulates fatty acid oxidation and inhibits lipogenesis in the liver. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule activator of AMPK, making it easy to administer and study. 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide also has a high potency and selectivity for AMPK activation. However, 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has some limitations. It has poor solubility in water, making it challenging to administer in vivo. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has been found to have off-target effects on other enzymes, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Additionally, the therapeutic potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide in the treatment of metabolic disorders such as diabetes and obesity should be further explored. Finally, the off-target effects of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide on other enzymes should be studied to better understand its mechanism of action.
In conclusion, 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has several advantages for lab experiments, including high potency and selectivity for AMPK activation. However, it also has some limitations, such as poor solubility in water and off-target effects on other enzymes. Future research should focus on developing more potent and selective AMPK activators, exploring the therapeutic potential of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide, and studying its off-target effects on other enzymes.

Synthesis Methods

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenol with 4-methoxybenzaldehyde to form 2-(2-chloro-4,6-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with N-(4-aminophenyl)acetamide to yield 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to improve glucose uptake and insulin sensitivity in adipocytes, hepatocytes, and skeletal muscle cells. 2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-11-8-12(2)17(15(18)9-11)22-10-16(20)19-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVURZYOAEFKQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

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